N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 894010-58-3
VCID: VC5269819
InChI: InChI=1S/C17H15ClN4OS2/c1-10-17(25-11(2)19-10)14-7-8-16(22-21-14)24-9-15(23)20-13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3,(H,20,23)
SMILES: CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C17H15ClN4OS2
Molecular Weight: 390.9

N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide

CAS No.: 894010-58-3

Cat. No.: VC5269819

Molecular Formula: C17H15ClN4OS2

Molecular Weight: 390.9

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide - 894010-58-3

Specification

CAS No. 894010-58-3
Molecular Formula C17H15ClN4OS2
Molecular Weight 390.9
IUPAC Name N-(4-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Standard InChI InChI=1S/C17H15ClN4OS2/c1-10-17(25-11(2)19-10)14-7-8-16(22-21-14)24-9-15(23)20-13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3,(H,20,23)
Standard InChI Key JCFUDZNLYZAAKX-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • N-(4-Chlorophenyl)acetamide: A phenyl ring substituted with a chlorine atom at the para position, linked to an acetamide group.

  • Sulfanyl bridge: A sulfur atom connecting the acetamide’s α-carbon to the pyridazine ring.

  • Pyridazine-thiazole system: A pyridazine ring (a six-membered di-aza heterocycle) substituted at position 6 with a 2,4-dimethyl-1,3-thiazole (a five-membered ring containing nitrogen and sulfur).

Molecular Formula and Weight

  • Molecular Formula: C17H16ClN4O2S2\text{C}_{17}\text{H}_{16}\text{ClN}_{4}\text{O}_{2}\text{S}_{2}

  • Molecular Weight: 407.93 g/mol

Key Physicochemical Parameters

PropertyValue/Description
SolubilityLikely low water solubility due to aromatic and heterocyclic groups; moderate solubility in polar aprotic solvents (e.g., DMSO) .
Melting PointEstimated 180–220°C (based on analogs).
LogP~3.5 (predicted lipophilicity).

Synthesis and Structural Elucidation

Hypothetical Synthesis Pathway

The synthesis of N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide likely involves multi-step reactions:

  • Formation of 6-(2,4-Dimethylthiazol-5-yl)pyridazin-3(2H)-one:

    • Condensation of a pyridazine precursor (e.g., 3-hydroxypyridazine) with 2,4-dimethylthiazole-5-carbaldehyde under acidic conditions.

  • Thionation to Pyridazine-3-thiol:

    • Treatment with Lawesson’s reagent or P2S5\text{P}_2\text{S}_5 to convert the ketone group to a thiol.

  • Alkylation with N-(4-Chlorophenyl)-2-chloroacetamide:

    • Reaction of the pyridazine-3-thiol with 2-chloro-N-(4-chlorophenyl)acetamide in the presence of a base (e.g., K2_2CO3_3) to form the sulfanyl bridge.

Characterization Techniques

  • NMR Spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR would confirm the integration of the thiazole, pyridazine, and acetamide groups.

  • Mass Spectrometry: High-resolution MS (HRMS) would validate the molecular formula.

  • X-ray Crystallography: To resolve stereoelectronic effects in the solid state (if crystallizable).

Biological Activities and Mechanistic Insights

Anticancer Activity

Triazole-pyridazine analogs, such as 2-{[3-(4-chlorophenyl)-[1, triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide derivatives, exhibit cytotoxicity against cancer cell lines by inhibiting kinases or topoisomerases. The dimethylthiazole group in the target compound could modulate apoptosis pathways via reactive oxygen species (ROS) generation.

Anti-Inflammatory Effects

Pyridazine-thiazole systems have shown COX-2 inhibitory activity in preclinical models. For example, derivatives bearing sulfanyl linkages reduced TNF-α and IL-6 levels in murine macrophages by >50% at 10 μM.

Research Findings and Comparative Analysis

Structural Analogues and Activity Trends

Compound ClassKey Structural FeaturesBiological ActivityReference
Thiazole-acetamides4-Arylpiperazine-thiazole linkageAntibacterial (MIC: 31.25 μg/mL)
Triazole-pyridazinesTriazolo[4,3-b]pyridazine coreAnticancer (IC50_{50}: 8 μM)

Hypothetical SAR (Structure-Activity Relationship)

  • Thiazole Substitution: Methyl groups at positions 2 and 4 may enhance metabolic stability and target binding .

  • Sulfanyl Bridge: The sulfur atom could facilitate hydrophobic interactions with enzyme active sites.

  • 4-Chlorophenyl Group: Electron-withdrawing chlorine may improve bioavailability and membrane penetration .

Challenges and Future Directions

  • Synthetic Optimization: Streamlining the synthesis to improve yields and scalability.

  • In Vitro Screening: Prioritizing antimicrobial and anticancer assays using panels of resistant bacterial strains (e.g., MRSA) and cancer cell lines (e.g., MCF-7).

  • In Silico Studies: Molecular docking to identify potential targets (e.g., Staphylococcus aureus dihydrofolate reductase).

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